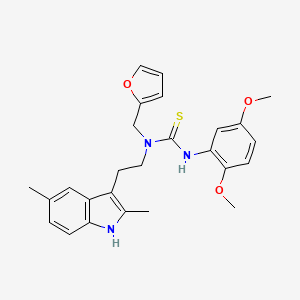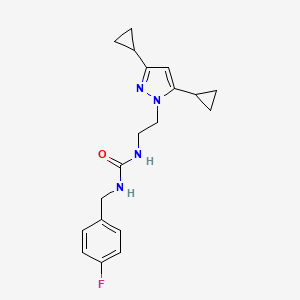
N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a chemical compound with the molecular formula C21H24ClN3O2 . It is also known as "1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea" .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline ring substituted with an isobutyryl group at the 7-position and a urea moiety attached to a 4-chlorobenzyl group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to "N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" often focuses on synthetic methodologies and the exploration of their chemical properties. For instance, the synthesis and characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives involve nucleophilic substitution reactions and chlorination processes to investigate their pharmacological activities in the future (Zaki, Radwan, & El-Dean, 2017). Additionally, the study of isoquinolinium N-arylimides and their reactions with ethylene derivatives provides insights into the regiochemistry and diastereoselectivity of cycloadditions, offering a pathway to synthesize complex heterocyclic systems (Huisgen & Temme, 1998).
Pharmacological Applications
Several studies have evaluated the pharmacological implications of compounds related to "N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide". For example, the development of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent and selective dopamine D3 receptor ligands indicates their potential use in neurological research and therapy, showcasing the ability to synthesize compounds with high affinity for specific receptor subtypes (Mach et al., 2004).
Material Science and Corrosion Inhibition
Research extends into materials science, where derivatives are evaluated for their corrosion inhibition properties, as demonstrated by studies on benzoxazines as corrosion inhibitors. These findings are crucial for developing new materials with enhanced durability and resistance to chemical degradation (Kadhim et al., 2017).
Molecular Modeling and Drug Design
The exploration of molecular structures through modeling and synthesis provides insights into designing more effective drugs with specific biological targets. This approach is evident in the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, aimed at developing new antidepressants by understanding the molecular framework required for therapeutic efficacy (Griffith et al., 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-14(2)22(29)26-11-3-4-16-7-10-18(12-19(16)26)25-21(28)20(27)24-13-15-5-8-17(23)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSBVBQFQNUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)






